molecular formula C16H18ClN3O5S2 B254519 Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B254519
M. Wt: 431.9 g/mol
InChI Key: JOXSDJAOHIOGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate, also known as ECDMT, is a chemical compound that has been synthesized for various research purposes. It belongs to the class of thiophene derivatives and has shown potential in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has been shown to inhibit the activity of DPP-4, which plays a role in glucose metabolism and insulin secretion. It has also been shown to inhibit the activity of COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have shown that Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate can improve glucose tolerance and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate in lab experiments is its high yield synthesis method. Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is also stable under normal laboratory conditions. However, one limitation is that Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for the research and development of Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its effects on other signaling pathways and enzymes. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate could lead to its wider use in scientific research.
In conclusion, Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate in the field of medicinal chemistry.

Synthesis Methods

The synthesis of Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate and 5-chloro-2-(ethylsulfonyl)pyrimidine-4-amine in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate as a yellow solid with a high yield.

Scientific Research Applications

Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate has also been studied for its ability to inhibit the activity of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and cyclooxygenase-2 (COX-2).

properties

Product Name

Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Molecular Formula

C16H18ClN3O5S2

Molecular Weight

431.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H18ClN3O5S2/c1-5-25-15(22)11-8(3)9(4)26-14(11)20-13(21)12-10(17)7-18-16(19-12)27(23,24)6-2/h7H,5-6H2,1-4H3,(H,20,21)

InChI Key

JOXSDJAOHIOGQS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC

Origin of Product

United States

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